N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide
Description
This compound is a benzamide derivative featuring a unique Z-configuration methylidene bridge connecting two distinct functional groups: a 4-methylquinazolin-2-ylamino moiety and a phenylcarbonylamino group. The quinazoline ring system is a nitrogen-containing heterocycle known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
N-[N-benzoyl-N'-(4-methylquinazolin-2-yl)carbamimidoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-16-19-14-8-9-15-20(19)26-23(25-16)29-24(27-21(30)17-10-4-2-5-11-17)28-22(31)18-12-6-3-7-13-18/h2-15H,1H3,(H2,25,26,27,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVPCNGPPURQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide can be achieved through several synthetic routes. One common method involves the condensation of 4-methylquinazolin-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with phenyl isocyanate to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the application of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halides, alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Alkoxy-Substituted Benzamide Derivatives
Compounds such as N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (, Entry 5) share the benzamide core but differ in substituents. These derivatives feature alkoxy groups (methoxy, ethoxy, propoxy) on the phenyl ring, which can modulate electronic effects and solubility.
Key Structural Differences :
Chlorophenyl-Benzamide Hybrids
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (, Compound3) incorporates chlorophenyl and chromene moieties. Unlike the target compound’s quinazoline, this derivative’s chromene ring may confer redox activity or fluorescence properties .
Functional Implications :
- Electron-Withdrawing Effects : Chlorine substituents in Compound3 vs. electron-donating methyl in the target compound.
- Ring Systems : Chromene (oxygen-containing) vs. quinazoline (nitrogen-rich).
Nitro-Thiazolyl Benzamides (Nitazoxanide)
Nitazoxanide (), a nitro-thiazolyl benzamide, shares the benzamide backbone but replaces the quinazoline with a nitro-thiazole group. The nitro group is critical for its antiparasitic activity via interference with pyruvate:ferredoxin oxidoreductase. In contrast, the target compound’s quinazoline may target kinases or DNA repair enzymes, highlighting how heterocycle choice dictates mechanistic pathways .
Activity Comparison :
| Compound | Heterocycle | Known Activity |
|---|---|---|
| Target Compound | 4-Methylquinazoline | Unknown (structural analogy) |
| Nitazoxanide | 5-Nitrothiazole | Antiparasitic, antiviral |
Thiazolyl/Isoxazolyl Benzamides ()
Derivatives like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide () feature thiazole or isoxazole rings linked via methylthio groups. The trifluoromethyl group in compounds enhances metabolic stability, a feature absent in the target compound .
Structural and Electronic Contrasts :
Schiff Base Benzamides (–6)
Compounds like 4-HPMAPSA () and 4-{[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methylisoxazol-3-yl)benzenesulphonamide () share the methylidene Schiff base motif with the target compound. However, their sulfonamide groups and metal-coordinating properties (e.g., Cu, Co complexes in ) differentiate them. The target compound’s lack of sulfonamide or metal-binding sites may limit its utility in corrosion inhibition or metalloenzyme targeting .
Biological Activity
N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing primarily on its role as an inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression and have been implicated in cancer progression.
HDAC Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on HDACs, which are promising targets for cancer treatment. For instance, a related compound demonstrated IC values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3 respectively . Such inhibition leads to cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
- Antiproliferative Assays : In vitro assays have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines. For example, it has been reported that structural analogs exhibit up to 10-fold higher potency compared to standard treatments like suberoylanilide hydroxamic acid (SAHA) .
- Mechanism of Action : The mechanism by which this compound exerts its effects includes the induction of G2/M phase arrest and subsequent apoptosis in cancer cells, indicating its potential as an antitumor agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications on the quinazoline and benzamide moieties significantly influence the biological activity. For example:
- Substituents on the quinazoline ring can enhance binding affinity to HDACs.
- The presence of electron-withdrawing groups on the benzamide portion can improve antiproliferative activity.
Data Summary Table
| Compound Name | IC (nM) | Cell Line Tested | Mechanism |
|---|---|---|---|
| This compound | TBD | A2780, HepG2 | HDAC Inhibition |
| Suberoylanilide Hydroxamic Acid (SAHA) | 27.3 (A2780), 19.5 (HepG2) | A2780, HepG2 | HDAC Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
